molecular formula C21H20O5 B1247241 Erylatissin A

Erylatissin A

Cat. No. B1247241
M. Wt: 352.4 g/mol
InChI Key: CEXYMYPXHMUTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erylatissin A is a member of the class of 7-hydroxyisoflavones in which isoflavone is substituted by hydroxy groups at the 7 and 3' positions, a methoxy group at the 4' position and a prenyl group at position 5'. Isolated from the stem wood of Erythrina latissima, it exhibits antimicrobial and radical scavenging activities. It has a role as a metabolite, an antimicrobial agent and a radical scavenger. It is a member of 7-hydroxyisoflavones and a member of 4'-methoxyisoflavones.

Scientific Research Applications

Antimicrobial Activity

Erylatissin A, along with other isolated compounds from Erythrina latissima, demonstrated antimicrobial activity against a range of microorganisms such as Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Candida mycoderma. This suggests potential applications of Erylatissin A in developing antimicrobial agents or in enhancing the antimicrobial properties of existing treatments (Chacha, Bojase-Moleta, & Majinda, 2005).

Radical Scavenging Properties

The same study also reported that Erylatissin A exhibited weak radical scavenging properties towards the DPPH radical, indicating its potential as an antioxidant. This property could be valuable in the development of natural antioxidant compounds, which are increasingly sought after for their health benefits and their role in preventing oxidative stress-related diseases (Chacha, Bojase-Moleta, & Majinda, 2005).

properties

Product Name

Erylatissin A

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

7-hydroxy-3-[3-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]chromen-4-one

InChI

InChI=1S/C21H20O5/c1-12(2)4-5-13-8-14(9-18(23)21(13)25-3)17-11-26-19-10-15(22)6-7-16(19)20(17)24/h4,6-11,22-23H,5H2,1-3H3

InChI Key

CEXYMYPXHMUTTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C

synonyms

7,3'-dihydroxy-4'-methoxy-5'-(gamma,gamma-dimethylallyl)isoflavone
erylatissin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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